N-o-トリルマロンアミド酸エチルエステル

説明

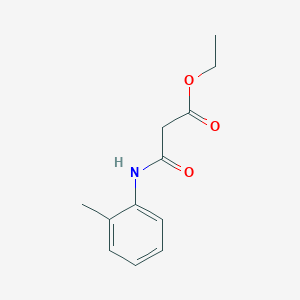

N-o-Tolyl-malonamic acid ethyl ester is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is an ester derivative of malonic acid, featuring a tolyl group attached to the nitrogen atom of the malonamic acid moiety. This compound is known for its unique chemical properties and versatility in various chemical reactions.

科学的研究の応用

N-o-Tolyl-malonamic acid ethyl ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Mode of Action

This process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid . The resulting products may then interact with their respective targets, leading to various biological effects.

Biochemical Pathways

For instance, they can be involved in transesterification reactions, a common process in biodiesel production . The exact pathways affected would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

It’s known that the compound has a melting point of 34-35 °c and a boiling point of 91-92 °c under a pressure of 016 Torr . Its solubility varies with different solvents, being sparingly soluble in chloroform and slightly soluble in DMSO and methanol . These properties could influence its bioavailability and distribution within the body.

Result of Action

As an ester, it may undergo hydrolysis to produce an alcohol and a carboxylic acid . These products could then interact with various molecular targets, leading to a range of potential cellular effects. The exact effects would depend on the specific targets and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-o-Tolyl-malonamic acid ethyl ester. Factors such as pH, temperature, and the presence of other chemicals can affect the rate of ester hydrolysis . Additionally, the compound’s solubility in different solvents could influence its distribution and bioavailability in various biological environments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-o-Tolyl-malonamic acid ethyl ester typically involves the reaction of diethyl malonate with o-toluidine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The general steps are as follows:

Deprotonation: Diethyl malonate is deprotonated using a weak base to form an enolate.

Nucleophilic Substitution: The enolate undergoes nucleophilic substitution with o-toluidine to form the intermediate.

Esterification: The intermediate is then esterified using ethanol and an acid catalyst to yield N-o-Tolyl-malonamic acid ethyl ester.

Industrial Production Methods

Industrial production of N-o-Tolyl-malonamic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity N-o-Tolyl-malonamic acid ethyl ester.

化学反応の分析

Types of Reactions

N-o-Tolyl-malonamic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: Acid or base-catalyzed hydrolysis to yield the corresponding carboxylic acid and alcohol.

Oxidation: Oxidative reactions to form corresponding ketones or aldehydes.

Substitution: Nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Produces o-toluidine and malonic acid.

Oxidation: Yields corresponding ketones or aldehydes.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- N-methyl-malonamic acid ethyl ester

- N-phenyl-malonamic acid ethyl ester

- N-benzyl-malonamic acid ethyl ester

Uniqueness

N-o-Tolyl-malonamic acid ethyl ester is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other malonamic acid esters. This uniqueness makes it a valuable compound for specific applications in research and industry.

生物活性

N-o-Tolyl-malonamic acid ethyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

N-o-Tolyl-malonamic acid ethyl ester is an ester derivative of malonic acid, characterized by the presence of an o-tolyl group attached to the nitrogen atom of the malonamic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 203.24 g/mol. The structure can be represented as follows:

Synthesis Methods

The synthesis of N-o-Tolyl-malonamic acid ethyl ester typically involves the reaction of o-toluidine with malonic acid derivatives under controlled conditions. Various methods have been reported, including one-pot reactions that optimize yield and purity. For instance, a method utilizing diethyl malonate as a precursor has shown promising results in terms of efficiency and environmental sustainability, achieving yields around 80% .

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-o-Tolyl-malonamic acid ethyl ester derivatives. In vitro assays demonstrated that these compounds exhibit significant inhibitory effects on various cancer cell lines, including those overexpressing epidermal growth factor receptor (EGFR) and HER-2 kinases. For example, certain derivatives showed IC50 values comparable to established anticancer agents like erlotinib .

Table 1: Antitumor Activity of N-o-Tolyl-Malonamic Acid Ethyl Ester Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 3h | MCF-7 | 0.36 | EGFR inhibition |

| Compound 3b | MCF-7 | 1.5 | HER-2 inhibition |

| Compound 3c | A549 | 2.0 | Induction of apoptosis |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. The inhibition of EGFR and HER-2 kinases is particularly noteworthy, as these targets are critical in many malignancies. The structure-activity relationship (SAR) studies indicate that modifications at the para position of the aromatic ring enhance inhibitory potency .

Case Studies

Several case studies have been documented regarding the biological effects of N-o-Tolyl-malonamic acid ethyl ester:

- Case Study on Antiproliferative Effects : A study conducted on MCF-7 breast cancer cells revealed that N-o-Tolyl-malonamic acid ethyl ester significantly reduced cell viability in a dose-dependent manner, suggesting its potential use as a therapeutic agent in breast cancer treatment.

- Mechanistic Insights : Molecular docking studies have provided insights into how N-o-Tolyl-malonamic acid ethyl ester interacts with EGFR at the molecular level, highlighting key hydrogen bonding interactions that stabilize its binding within the active site .

特性

IUPAC Name |

ethyl 3-(2-methylanilino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBOKIJENHYTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428549 | |

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104330-53-2 | |

| Record name | N-o-Tolyl-malonamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。